(2S)-2-[[(2R)-2-Azaniumylpropanoyl]amino]-3-phenylpropanoate (2S)-2-[[(2R)-2-Azaniumylpropanoyl]amino]-3-phenylpropanoate
Brand Name: Vulcanchem
CAS No.: 3061-95-8
VCID: VC0112445
InChI: InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10+/m1/s1
SMILES: CC(C(=O)NC(CC1=CC=CC=C1)C(=O)[O-])[NH3+]
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

(2S)-2-[[(2R)-2-Azaniumylpropanoyl]amino]-3-phenylpropanoate

CAS No.: 3061-95-8

Reference Standards

VCID: VC0112445

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

(2S)-2-[[(2R)-2-Azaniumylpropanoyl]amino]-3-phenylpropanoate - 3061-95-8

CAS No. 3061-95-8
Product Name (2S)-2-[[(2R)-2-Azaniumylpropanoyl]amino]-3-phenylpropanoate
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name (2S)-2-[[(2R)-2-azaniumylpropanoyl]amino]-3-phenylpropanoate
Standard InChI InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10+/m1/s1
Standard InChIKey OMNVYXHOSHNURL-SCZZXKLOSA-N
Isomeric SMILES C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])[NH3+]
SMILES CC(C(=O)NC(CC1=CC=CC=C1)C(=O)[O-])[NH3+]
Canonical SMILES CC(C(=O)NC(CC1=CC=CC=C1)C(=O)[O-])[NH3+]
PubChem Compound 6992395
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator